molecular formula C9H8F4N2O B1649414 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea CAS No. 830346-46-8

1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea

Cat. No.: B1649414
CAS No.: 830346-46-8
M. Wt: 236.17 g/mol
InChI Key: NLKRQVSNIXWLBR-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is an organic compound with the molecular formula C9H8F4N2O. It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzyl urea structure. This compound is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea can be synthesized through the reaction of 2-fluoro-6-(trifluoromethyl)benzylamine with urea. The reaction typically involves refluxing the amine with urea in the presence of hydrochloric acid as a catalyst. The reaction mixture is then cooled, and the product is isolated by filtration .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. One such method includes the use of ketal-protected acetoacetate as a starting material, which reacts with 2-fluoro-6-(trifluoromethyl)benzylamine in the presence of a base to form an intermediate. This intermediate is then converted to the final product through a series of reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzyl ring, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-6-(trifluoromethyl)phenyl)urea
  • 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is unique due to the specific arrangement of the fluorine and trifluoromethyl groups on the benzyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O/c10-7-3-1-2-6(9(11,12)13)5(7)4-15-8(14)16/h1-3H,4H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKRQVSNIXWLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621904
Record name N-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830346-46-8
Record name N-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830346468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-Fluoro-6-(trifluoromethyl)benzyl]urea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4JSG57PWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 2-fluoro-6-(trifluoromethyl)benzylamine 1a (51.5 g, 0.267 mmol) in a flask, urea (64 g, 1.07 mmol), HCl (conc., 30.9 mmol, 0.374 mmol) and water (111 mL) were added. The mixture was refluxed for 6 hours. The mixture was cooled to ambient temperature, further cooled with ice and filtered to give a yellow solid. Recrystallization with 400 mL of EtOAc gave 1b as a white solid (46.2 g, 0.196 mmol). MS (CI) m/z 237.0 (MH+).
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
30.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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